LogP Comparison: 6-Trifluoromethoxy Quinoline vs. Non-Fluorinated and Regioisomeric Analogs
The target compound exhibits a predicted LogP of 4.55, which is 0.92 units higher than the non-fluorinated analog 3-bromo-4-chloroquinoline (LogP 3.63) and 0.67 units higher than the 4-bromo-6-(trifluoromethoxy)quinoline regioisomer (LogP 3.88) . This increased lipophilicity, attributable to the 6-OCF₃ group combined with the 3-Br/4-Cl pattern, is expected to enhance membrane partitioning.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.55 |
| Comparator Or Baseline | 3-Bromo-4-chloroquinoline (LogP = 3.63); 4-Bromo-6-(trifluoromethoxy)quinoline (LogP = 3.88) |
| Quantified Difference | ΔLogP = +0.92 vs. 3-bromo-4-chloroquinoline; ΔLogP = +0.67 vs. 4-bromo-6-(trifluoromethoxy)quinoline |
| Conditions | Predicted LogP values sourced from ChemSrc database, calculated using ACD/Labs Percepta or equivalent algorithm. |
Why This Matters
Higher LogP correlates with improved passive membrane permeability, a critical parameter for cellular uptake in cell-based assays and oral bioavailability in drug discovery.
